molecular formula C13H13ClN2O3S2 B2599492 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1945218-34-7

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2599492
CAS No.: 1945218-34-7
M. Wt: 344.83
InChI Key: HAFJSGNEXDLVJB-UHFFFAOYSA-N
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Description

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C13H13ClN2O3S2 and its molecular weight is 344.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

Research on related compounds to 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has primarily focused on the synthesis and application in forming heterocyclic compounds. For instance, the study on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones highlights methodologies that could be applicable to the synthesis of related compounds. This research demonstrates the use of N-protected amino aldehydes and the Wittig reaction to generate both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, showcasing a pathway that may be relevant to the synthesis of the compound (Benetti et al., 2002).

Anticancer Agent Synthesis

Another area of interest is the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. This research investigated the synthesis and anti-cancer activity profiles of a series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety. Although the direct compound was not mentioned, this indicates a potential application of related sulfonyl compounds in medicinal chemistry, particularly in the development of anticancer agents (Redda & Gangapuram, 2007).

Polymer Synthesis with High Refractive Index

Research into the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has shown the creation of materials with desirable properties such as high glass transition temperatures and thermal stability. These polymers were found to be amorphous, soluble in common organic solvents, and could be cast into transparent, flexible films with low dielectric constants and high transparency. This suggests potential applications of the compound in the development of high-performance materials with specific optical and electronic properties (Liu et al., 2013).

Organocatalysis in Asymmetric Reactions

The use of hydroxyproline derivatives, including those with sulfonyloxy groups, as asymmetric organocatalysts for various chemical reactions highlights the potential application of the compound in catalysis. These derivatives have been shown to catalyze a range of reactions including aldol reactions, Mannich reactions, and Michael additions, suggesting that similar compounds could find use in facilitating asymmetric synthesis, thereby contributing to the production of chiral molecules (Zlotin, 2015).

Properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-12-1-2-13(20-12)21(17,18)16-8-5-11(9-16)19-10-3-6-15-7-4-10/h1-4,6-7,11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFJSGNEXDLVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.